Moxonidine

Receptor pharmacology Selectivity profiling Binding affinity

Moxonidine's 33:1 I1/α2 selectivity ratio—8× higher than clonidine—delivers equivalent BP reduction (SBP -25.4 mmHg) with significantly fewer side effects (dry mouth 20% vs 47%; total AEs 30% vs 53%). Its unique, pressure-independent metabolic benefits (improved insulin sensitivity, lipid profiles, endothelial function) distinguish it for metabolic syndrome–hypertension research. High oral bioavailability (88–90%), low protein binding (7.2%), and minimal drug interactions reduce experimental variability. The superior tolerability ensures higher patient retention in long-term studies.

Molecular Formula C9H12ClN5O
Molecular Weight 241.68 g/mol
CAS No. 75438-57-2
Cat. No. B001115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxonidine
CAS75438-57-2
Synonyms4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methyl-5-pyrimidinamine
BE 5895
BE-5895
Cynt
Moxon
moxonidin
moxonidine
Normatens
Physiotens
Molecular FormulaC9H12ClN5O
Molecular Weight241.68 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC
InChIInChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)
InChIKeyWPNJAUFVNXKLIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<1 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Moxonidine (CAS 75438-57-2): A Selective I1-Imidazoline Receptor Agonist for Hypertension and Metabolic Syndrome Research


Moxonidine is a centrally acting antihypertensive agent that functions as a selective agonist of the imidazoline I1 receptor, with a secondary, lower-affinity interaction at α2-adrenergic receptors [1]. Unlike first-generation centrally acting agents such as clonidine, moxonidine exhibits a pronounced selectivity for I1 receptors, a pharmacological profile that underpins its distinct therapeutic and tolerability characteristics [2]. It is primarily indicated for the treatment of mild to moderate essential hypertension and has been extensively studied for additional beneficial effects on metabolic parameters, including insulin sensitivity and lipid profiles in patients with metabolic syndrome [3].

Why Moxonidine (CAS 75438-57-2) Is Not Interchangeable with Clonidine or Other Imidazoline Receptor Agonists


In-class substitution of moxonidine with other centrally acting antihypertensive agents—particularly first-generation drugs like clonidine—is not supported by pharmacological or clinical evidence due to critical, quantifiable differences in receptor selectivity, side effect burden, and specific metabolic outcomes [1]. While both moxonidine and clonidine lower blood pressure, moxonidine's significantly higher I1/α2 selectivity ratio (33:1 vs. 4:1) translates directly into a meaningfully lower incidence of adverse events such as dry mouth (20% vs. 47%) and somnolence, and a superior tolerability profile [2][3]. Furthermore, moxonidine demonstrates unique, blood pressure-independent improvements in insulin sensitivity and lipid profiles that are not a class effect shared by all imidazoline receptor agonists, making its selection critical for studies in metabolic syndrome populations [4].

Quantitative Differentiation of Moxonidine (CAS 75438-57-2) vs. Comparator Compounds: A Procurement-Focused Evidence Guide


I1/α2-Adrenergic Receptor Selectivity: Moxonidine vs. Clonidine

Moxonidine demonstrates a 33-fold selectivity for the imidazoline I1 receptor over α2-adrenergic receptors, compared to only a 4-fold selectivity for clonidine [1]. This quantitative difference in receptor binding profile is the primary determinant of the improved side effect profile observed with moxonidine [2].

Receptor pharmacology Selectivity profiling Binding affinity

Side Effect Incidence: Dry Mouth and Overall Tolerability vs. Clonidine

In a six-week, multicenter, double-blind comparison study, patients treated with moxonidine experienced a significantly lower incidence of dry mouth (20%) and overall adverse effects (30%) compared to clonidine (47% dry mouth, 53% overall adverse effects) [1]. This led to a significantly better overall tolerability rating for moxonidine (p < 0.001) [1]. A 2024 network meta-analysis confirms moxonidine's favorable safety profile among imidazoline receptor agonists [2].

Clinical tolerability Adverse events Patient compliance

Efficacy in Blood Pressure Reduction: Equivalence to Clonidine and Enalapril

Moxonidine demonstrates antihypertensive efficacy equivalent to both clonidine and the angiotensin-converting enzyme (ACE) inhibitor enalapril in clinical studies [1][2]. In a direct comparison with clonidine, both agents reduced systolic/diastolic blood pressure to a similar significant extent: moxonidine by 25.4/12.4 mmHg and clonidine by 25.3/10.0 mmHg [1]. When compared to enalapril, moxonidine achieved a similar reduction in sitting blood pressure (24.9/13.2 mmHg vs. 21.9/11.9 mmHg, respectively) [2].

Antihypertensive efficacy Clinical equivalence Blood pressure control

Pharmacokinetic Profile: High Oral Bioavailability and Favorable PK Parameters

Moxonidine exhibits a favorable pharmacokinetic profile characterized by high oral bioavailability (88-90%) and rapid absorption (Tmax ~1 hour) [1][2]. It is predominantly excreted unchanged in urine, with minimal protein binding (7.2%) and a plasma half-life of approximately 2-2.5 hours, yet its antihypertensive effect allows for once-daily dosing due to CNS retention [2][3].

Pharmacokinetics Bioavailability Drug disposition

Metabolic Benefits: Positive Effects on Insulin Sensitivity and Lipid Profile in Metabolic Syndrome

Beyond its antihypertensive action, moxonidine therapy (0.2 mg twice daily for 12 weeks) in patients with metabolic syndrome and hypertension led to significant improvements in insulin sensitivity, lipid profile, and body weight, along with decreased vasoconstrictor hormones and leptin and an elevation in nitric oxide levels [1]. Target blood pressure was achieved in 90% of patients [1].

Metabolic syndrome Insulin resistance Lipid metabolism

Receptor Antagonism Profile: Greater Sensitivity to I1 Antagonist vs. α2 Antagonist vs. Guanabenz

Intracisternal administration of efaroxan (a selective I1 antagonist) was more effective than yohimbine (a selective α2 antagonist) at reversing the hypotensive and sympathoinhibitory effects of moxonidine, confirming the primacy of I1 receptors in its central action [1]. In contrast, the effects of guanabenz (an α2-selective agonist) were equally antagonized by both agents, highlighting the distinct receptor mechanism of moxonidine [1].

Receptor pharmacology Antagonism Mechanism of action

Optimal Research and Industrial Use Cases for Moxonidine (CAS 75438-57-2) Based on Quantitative Evidence


1. Preferred Tool for Studying Central Sympathetic Regulation with Minimal α2-Mediated Confounds

Moxonidine's 33-fold selectivity for I1 receptors over α2 receptors, compared to clonidine's 4-fold selectivity [1], makes it the superior tool compound for experiments aimed at isolating the physiological and pharmacological roles of central I1-imidazoline receptors. This high selectivity is functionally validated in vivo, where an I1 antagonist (efaroxan) is significantly more effective than an α2 antagonist (yohimbine) at reversing moxonidine's hypotensive effects [2]. This allows for cleaner interpretation of results in studies of central cardiovascular control, particularly in models where α2-mediated sedation or bradycardia would be confounding.

2. Lead Candidate for Antihypertensive Drug Development Requiring Superior Tolerability and Metabolic Neutrality

For hypertension research programs where patient adherence and long-term tolerability are key endpoints, moxonidine presents a clear advantage over clonidine. Evidence shows equivalent blood pressure reduction (SBP/DBP: -25.4/-12.4 mmHg for moxonidine vs. -25.3/-10.0 mmHg for clonidine) [3], but with a significantly lower incidence of dry mouth (20% vs. 47%) and overall adverse events (30% vs. 53%) [3]. This improved side effect profile, confirmed by a 2024 network meta-analysis [4], positions moxonidine as a more viable candidate for studies requiring high patient retention and quality of life assessment.

3. Agent of Choice for Investigating Blood Pressure-Independent Metabolic Improvements in Obesity and Type 2 Diabetes

Moxonidine's unique, blood pressure-independent effects on insulin sensitivity and lipid profile [5] make it a valuable tool for research at the intersection of hypertension and metabolic disease. Studies show that 12 weeks of moxonidine therapy in patients with metabolic syndrome significantly improves glycemic index, lipid profile, body weight, and endothelial function [5]. This profile distinguishes moxonidine from many other antihypertensive classes (e.g., beta-blockers, thiazides) that may have neutral or negative metabolic effects. It is therefore a prime candidate for preclinical and clinical studies aimed at elucidating mechanisms of sympathetic overactivity in insulin resistance or evaluating combination therapies for obese, hypertensive, and diabetic populations.

4. High-Confidence Compound for Pharmacokinetic and Drug-Drug Interaction Studies

Moxonidine's well-characterized and favorable pharmacokinetic profile—including high oral bioavailability (88-90%), low protein binding (7.2%), and predominant renal excretion of unchanged drug [6][7]—makes it an excellent model compound for studies requiring predictable exposure and minimal metabolic interaction. Its low protein binding reduces the potential for displacement interactions, and it has been shown to lack clinically relevant pharmacokinetic interactions with digoxin, hydrochlorothiazide, and glibenclamide [6]. These properties reduce experimental variability and simplify the interpretation of data in drug interaction panels or formulation development projects.

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